1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Overview
Description
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an amino group at the 8th position and an ethanone group at the 1st position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 8-nitro-3,4-dihydroisoquinoline followed by acylation. The reduction step typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. The acylation step involves the reaction of the resulting 8-amino-3,4-dihydroisoquinoline with ethanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the reduction step and continuous flow reactors for the acylation step. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 1-(8-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
Reduction: Formation of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)propane
Uniqueness
1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern on the isoquinoline ring. The presence of both an amino group and an ethanone group provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-5-9-3-2-4-11(12)10(9)7-13/h2-4H,5-7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSCGHVIQPJPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582753 | |
Record name | 1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76258-55-4 | |
Record name | 1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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